molecular formula C14H14F3N3O4 B7786167 ethyl N-[(2E)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate

ethyl N-[(2E)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate

Cat. No.: B7786167
M. Wt: 345.27 g/mol
InChI Key: BLLMAMUKQKYCAY-RGVLZGJSSA-N
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Description

The compound with the identifier “ethyl N-[(2E)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate” is a chemical substance cataloged in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl N-[(2E)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in a C-H alkylation reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

ethyl N-[(2E)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of this compound.

Scientific Research Applications

ethyl N-[(2E)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(2E)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl N-[(2E)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate include other indole derivatives and related chemical structures. These compounds share some chemical properties but may differ in their specific applications and effects.

Uniqueness

This compound is unique due to its specific chemical structure and the range of reactions it can undergo. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

ethyl N-[(2E)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-5-9(7-10)14(15,16)17/h4-7,19H,3H2,1-2H3,(H,18,22,23)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLMAMUKQKYCAY-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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